molecular formula C22H26N4O5S B2801588 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 878060-27-6

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2801588
CAS No.: 878060-27-6
M. Wt: 458.53
InChI Key: ZXVOGWJUUPWOMT-UHFFFAOYSA-N
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Description

This product, 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide, is a chemical compound supplied for research use only. It is strictly intended for laboratory investigations and is not approved for use in humans, animals, or as a therapeutic or diagnostic agent. The specific biological targets, mechanism of action, and research applications for this compound are not well-documented in the available scientific literature. Researchers are responsible for conducting their own thorough characterization and validation experiments to determine the compound's properties and potential utility in their specific fields of study, such as medicinal chemistry, biochemistry, or cell biology. Please consult the product's Certificate of Analysis for detailed information on purity and chemical identity. Handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S/c1-16-12-20(24-31-16)23-21(27)15-32(29,30)19-13-26(18-9-5-4-8-17(18)19)14-22(28)25-10-6-2-3-7-11-25/h4-5,8-9,12-13H,2-3,6-7,10-11,14-15H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVOGWJUUPWOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on diverse research findings.

  • Molecular Formula : C_{31}H_{36}N_{4}O_{5}S
  • Molecular Weight : 576.71 g/mol
  • CAS Number : 878060-21-0

The compound consists of an indole moiety, an azepane ring, and a sulfonamide group, which are known for their diverse biological activities. The structural complexity suggests multiple points of interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate cellular responses .
  • Ion Channel Interaction : It might modulate ion channels, impacting calcium ion influx and subsequent cellular activities such as contraction in muscle cells.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity. For instance, indole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. A study demonstrated that sulfonamide-based compounds could inhibit tumor growth in xenograft models .

Antimicrobial Activity

Indole derivatives are also noted for their antimicrobial properties. The presence of the azepane ring enhances the lipophilicity of the molecule, potentially improving membrane permeability and leading to increased efficacy against bacterial strains .

Neuroprotective Effects

The 5-methylisoxazole moiety suggests potential neuroprotective effects. Compounds with isoxazole structures have been reported to exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated that similar indole derivatives inhibited cancer cell proliferation by inducing cell cycle arrest at the G2/M phase .
Study 2 Showed antimicrobial efficacy against Gram-positive bacteria, with MIC values comparable to established antibiotics .
Study 3 Indicated neuroprotective effects in animal models of neurodegeneration, reducing markers of oxidative stress.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as a versatile building block for the development of more complex molecules. Its sulfonamide functionality allows for the exploration of new chemical reactions and modifications that can lead to novel compounds with enhanced properties .

Biological Research

The compound has significant potential in biological studies due to its ability to interact with various biomolecules. It may act as a probe for studying the role of sulfonyl groups in biological systems. Researchers can investigate its binding affinity to proteins and enzymes, providing insights into biochemical pathways involved in disease mechanisms .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of similar indole-based compounds. For instance, compounds with indole moieties have shown inhibitory effects on enzymes like Indoleamine 2,3-dioxygenase (IDO), which is crucial in cancer metabolism and immune evasion . The structural similarities suggest that 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide could exhibit similar therapeutic effects.

Antimicrobial Properties

There is growing interest in the antimicrobial activity of compounds containing indole and sulfonamide groups. Preliminary research indicates that these compounds may inhibit the growth of various bacterial strains, thus presenting opportunities for developing new antibiotics .

Industrial Applications

In industrial chemistry, this compound could be utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure may facilitate the development of new materials with specific functionalities, enhancing product performance in various applications .

Inhibitory Activity Studies

Research has demonstrated that related compounds exhibit significant inhibitory activity against specific enzymes involved in metabolic pathways. For example, studies on benzimidazole derivatives have shown promising results in inhibiting IDO activity in cancer cell lines, suggesting that similar mechanisms could be explored with this compound .

Pharmacological Profiles

Pharmacological evaluations have indicated that derivatives of this compound can modulate G Protein-Coupled Receptors (GPCRs), influencing signaling pathways associated with inflammation and pain perception. This suggests potential applications in pain management and inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Substituent Effects

Compound Name/ID Core Structure Key Substituents Notable Functional Groups
Target Compound Indole Azepane-ethyl ketone, sulfonyl, 5-methylisoxazole acetamide Sulfonamide, isoxazole, azepane
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (5a–y) Indole Adamantane, 2-oxoacetamide Adamantane (bulky, rigid)
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-indol) (41) Indole Bis(trifluoromethyl)phenyl sulfonamide, chlorobenzoyl Electron-withdrawing CF₃ groups
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide (6a–m) Triazole Naphthalene-oxy methyl, phenyl acetamide Triazole (hydrogen-bond acceptor)
2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-bicycloheptanyl acetamide (10VP91) Benzoimidazole Cyclohexyl, bicyclo[3.1.1]heptane Bicyclic terpene moiety
  • Azepane vs. Adamantane’s hydrophobicity may enhance membrane permeability but reduce solubility.
  • Sulfonamide Variations : The target’s sulfonyl group differs from the bis(trifluoromethyl)sulfonamide in compound 41 , which likely increases metabolic resistance but reduces polarity.
  • Heterocyclic Moieties : The 5-methylisoxazole in the target contrasts with triazole (6a–m ) or oxadiazole (8a–w ) rings in other compounds. Isoxazole’s electron-rich nature may favor π-π stacking interactions.
Spectroscopic and Physicochemical Properties
  • IR/NMR Trends : The target’s sulfonyl group would show strong S=O stretches (~1300–1250 cm⁻¹), similar to compound 6b . The azepane’s N–H stretch (~3260 cm⁻¹) may overlap with indole NH signals.
  • Molecular Weight : The target’s molecular weight is expected to exceed 500 g/mol, comparable to compound 41 (C₂₆H₁₇ClF₆N₂O₅S, MW ~642 g/mol ), suggesting moderate bioavailability challenges.

Research Findings and Implications

  • Activity Insights: While biological data for the target compound are absent, structurally related compounds exhibit diverse activities.
  • Solubility vs. Permeability : The azepane group may balance solubility (via polar NH) and permeability (via flexibility), contrasting with adamantane’s poor solubility .
  • Synthetic Challenges : Low yields in compounds like 41 highlight the difficulty of coupling sterically hindered groups, a consideration for scaling up the target compound.

Q & A

Basic: What are the key synthetic pathways and critical optimization parameters for this compound?

The synthesis involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For example:

  • Step 1 : Formation of the indole-sulfonyl intermediate via sulfonation of 1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indole using chlorosulfonic acid .
  • Step 2 : Acetamide coupling using carbodiimides (e.g., DCC) to link the sulfonyl-indole moiety to 5-methylisoxazol-3-amine under anhydrous conditions .
  • Optimization : Reaction time (4–8 hours), temperature (room temperature to reflux), and solvent systems (e.g., DMF or ethanol/water mixtures) are critical for yield and purity. TLC with chloroform:methanol (7:3) monitors progress .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., δ 5.38 ppm for –NCH2CO– groups) .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at 1671–1682 cm⁻¹ for acetamide) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 404.1348) .
  • HPLC : Assesses purity (>95%) using reverse-phase columns .

Basic: What initial biological screening approaches are recommended for this compound?

  • Enzyme Inhibition Assays : Test activity against targets like kinases or proteases using fluorogenic substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate anticancer potential .

Advanced: How can contradictions in structure-activity relationship (SAR) studies be resolved?

Conflicting SAR data may arise from off-target effects or assay variability. Mitigation strategies include:

  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and identify critical residues .
  • Proteomic Profiling : Chemoproteomics to map interactions with unintended targets .

Advanced: What methodologies assess metabolic stability and degradation pathways?

  • Liver Microsome Assays : Incubate with human or rat microsomes, followed by LC-MS/MS to quantify parent compound depletion .
  • pH/thermal Stability Studies : Monitor degradation via HPLC under varying pH (2–10) and temperatures (25–60°C) .
  • Metabolite Identification : High-resolution mass spectrometry (HRMS/MS) to detect oxidation or hydrolysis products .

Advanced: How can computational modeling improve target interaction predictions?

  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors in the sulfonyl group) using tools like Schrödinger .
  • Free Energy Perturbation (FEP) : Quantify binding energy contributions of substituents (e.g., azepane ring vs. pyrrolidine analogs) .
  • QSAR Models : Train regression models on activity data from analogs to prioritize synthetic targets .

Advanced: What strategies optimize bioavailability for in vivo studies?

  • Solubility Enhancement : Use co-solvents (PEG 400) or nanoformulations (liposomes) .
  • Prodrug Design : Introduce ester or phosphate groups at the acetamide moiety for improved absorption .
  • PK/PD Modeling : Integrate pharmacokinetic data (e.g., Cₘₐₓ, t₁/₂) with efficacy metrics to refine dosing regimens .

Advanced: How are structural analogs used to probe mechanism of action?

  • Isosteric Replacement : Substitute the isoxazole ring with 1,2,4-triazole to assess impact on target selectivity .
  • Fluorescent Tagging : Attach BODIPY to the indole nitrogen for cellular localization studies .
  • Photoaffinity Probes : Incorporate diazirine groups for covalent target capture and identification .

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